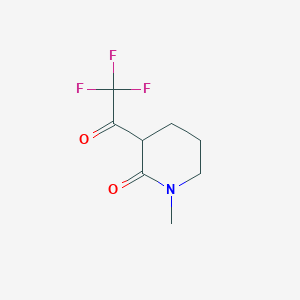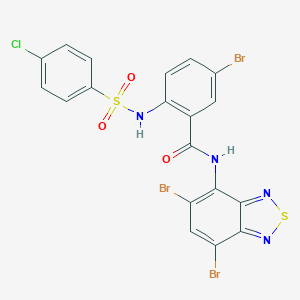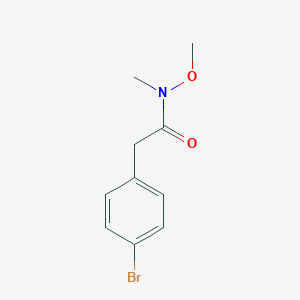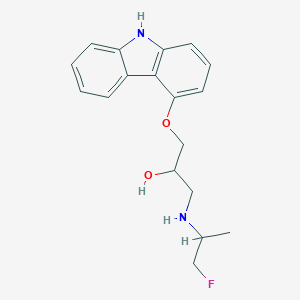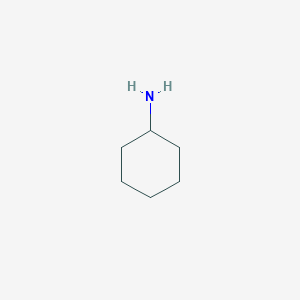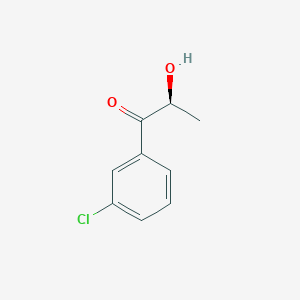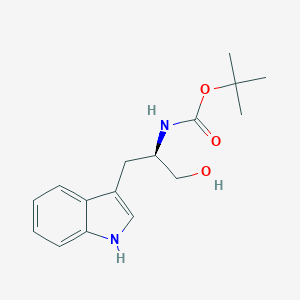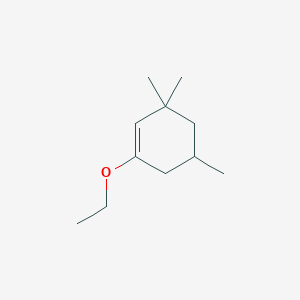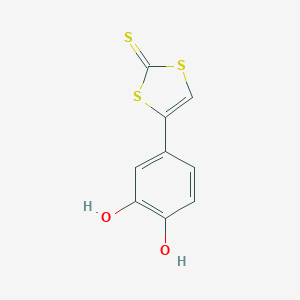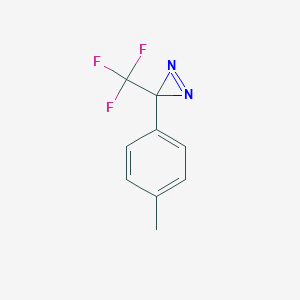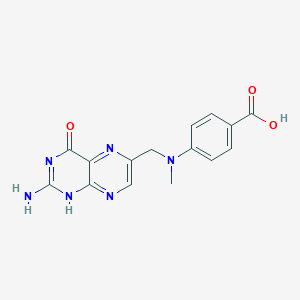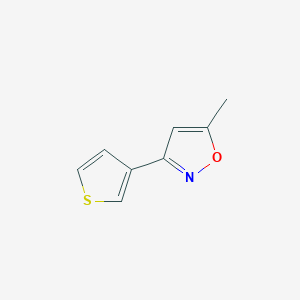
5-Methyl-3-(3-thienyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(3-thienyl)isoxazole, also known as MTI-101, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a member of the isoxazole family, which is known for its diverse biological activities. MTI-101 is synthesized through a multi-step process, which involves the use of various reagents and catalysts.
Mechanism Of Action
5-Methyl-3-(3-thienyl)isoxazole exerts its biological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. 5-Methyl-3-(3-thienyl)isoxazole inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical And Physiological Effects
5-Methyl-3-(3-thienyl)isoxazole has been shown to have various biochemical and physiological effects. In cancer, 5-Methyl-3-(3-thienyl)isoxazole has been shown to induce apoptosis by activating caspase-3 and caspase-9. In inflammation, 5-Methyl-3-(3-thienyl)isoxazole has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and chemokines, such as MCP-1 and MIP-1α. In neurological disorders, 5-Methyl-3-(3-thienyl)isoxazole has been shown to improve cognitive function by reducing neuroinflammation and oxidative stress.
Advantages And Limitations For Lab Experiments
5-Methyl-3-(3-thienyl)isoxazole has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 5-Methyl-3-(3-thienyl)isoxazole. One area of interest is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of interest is the investigation of the potential therapeutic applications of 5-Methyl-3-(3-thienyl)isoxazole in other diseases, such as autoimmune disorders and metabolic disorders. Additionally, the development of novel drug delivery systems for 5-Methyl-3-(3-thienyl)isoxazole may improve its bioavailability and reduce its potential toxicity.
Synthesis Methods
5-Methyl-3-(3-thienyl)isoxazole is synthesized through a multi-step process, which involves the use of various reagents and catalysts. The first step involves the reaction of 3-bromothiophene with sodium hydride to form 3-thienyl sodium salt. The second step involves the reaction of 3-thienyl sodium salt with ethyl acetoacetate to form 3-(3-thienyl)but-2-enoic acid ethyl ester. The third step involves the reaction of 3-(3-thienyl)but-2-enoic acid ethyl ester with hydroxylamine hydrochloride to form 5-methyl-3-(3-thienyl)isoxazole.
Scientific Research Applications
5-Methyl-3-(3-thienyl)isoxazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 5-Methyl-3-(3-thienyl)isoxazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, 5-Methyl-3-(3-thienyl)isoxazole has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 5-Methyl-3-(3-thienyl)isoxazole has been shown to improve cognitive function and reduce neuroinflammation.
properties
CAS RN |
147137-35-7 |
|---|---|
Product Name |
5-Methyl-3-(3-thienyl)isoxazole |
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
5-methyl-3-thiophen-3-yl-1,2-oxazole |
InChI |
InChI=1S/C8H7NOS/c1-6-4-8(9-10-6)7-2-3-11-5-7/h2-5H,1H3 |
InChI Key |
OBMASRKHGWBVBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=CSC=C2 |
Canonical SMILES |
CC1=CC(=NO1)C2=CSC=C2 |
synonyms |
Isoxazole, 5-methyl-3-(3-thienyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





